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An In-depth Technical Guide to Fmoc-D-Asp-OAll

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-allyl ester, commonly abbreviated as

Fmoc-D-Asp-OAll, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide

Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic

acid with orthogonal protecting groups, offers significant advantages for the synthesis of

complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive

overview of its structure, properties, experimental protocols for its use, and its applications in

research and drug development.

Core Structure and Physicochemical Properties
Fmoc-D-Asp-OAll is a derivative of the non-proteinogenic D-aspartic acid. Its structure is

strategically designed for modern peptide chemistry.[1]

Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile

protecting group.[1] It remains stable during coupling reactions and to the acidic conditions

often used for side-chain deprotection but is efficiently removed by a mild base, typically a

piperidine solution, enabling stepwise peptide chain elongation.[1][2]

Allyl Ester (α-Carboxyl protection): The allyl (OAll) group protects the alpha-carboxyl group.

This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain
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protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions

using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization

or C-terminal modification.[2][3]

D-Configuration: The D-stereochemistry of the α-carbon is a key feature for therapeutic

peptide design. Incorporating D-amino acids can significantly enhance the peptide's

resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and

bioavailability.[1]

Free β-Carboxyl Group: The side-chain (β) carboxyl group is left unprotected, allowing for

potential modification or branching at this position, although typically the isomeric Fmoc-D-

Asp(OAll)-OH is used for side-chain protection strategies.

Quantitative Data
The key physicochemical properties of Fmoc-D-Asp-OAll are summarized below.

Property Value Source(s)

Molecular Formula C₂₂H₂₁NO₆ [4][5][6]

Molecular Weight 395.41 g/mol [4][5][7]

Appearance
White to off-white crystalline

powder/solid
[6][8]

Purity (HPLC) ≥97% [6]

Storage Temperature 2-8°C or ≤ -4°C [6][7][8]

Experimental Protocols and Workflows
The utility of Fmoc-D-Asp-OAll is defined by the selective deprotection of its orthogonal

protecting groups. The following are standard protocols for their removal in an SPPS context.

Fmoc Group Deprotection
This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide

chain.
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Fmoc-Peptide-Resin Wash (DMF)
Treat with 20% Piperidine

in DMF (2 x 5-10 min)
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(Ready for next coupling)
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Caption: Experimental workflow for Fmoc group removal in SPPS.

Methodology:

Resin Swelling: The peptide-resin is initially swelled in dimethylformamide (DMF).

Fmoc Removal: The resin is treated with a solution of 20% piperidine in DMF for a short

duration (e.g., 5-10 minutes).[2] This step is typically repeated once.

Washing: The resin is washed thoroughly with DMF to remove the cleaved Fmoc-

dibenzofulvene adduct and excess piperidine.

Next Cycle: The resin, now bearing a free N-terminal amine, is ready for the coupling of the

next Fmoc-protected amino acid.

Allyl (OAll) Ester Deprotection
This protocol is employed when selective deprotection of the α-carboxyl group is required.

Peptide-OAll-Resin Wash (DCM)
Treat with Pd(PPh₃)₄

+ Allyl Scavenger
in DCM/NMP

Wash (DCM, NMP,
Dilute Base)

Peptide-COOH-Resin

Click to download full resolution via product page

Caption: Workflow for palladium-catalyzed allyl ester cleavage.

Methodology:
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Resin Preparation: The peptide-resin is washed and swelled in an appropriate anhydrous

solvent like dichloromethane (DCM).

Catalyst Solution: A solution of a palladium(0) catalyst, such as

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger (e.g.,

phenylsilane or morpholine) is prepared in an inert atmosphere.[2]

Deprotection Reaction: The catalyst solution is added to the resin suspension and agitated

for 1-3 hours at room temperature until the reaction is complete.

Washing: The resin is washed extensively with solvents like DCM and NMP to remove the

catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-

diethyldithiocarbamate) solution may be used to ensure complete removal of residual

palladium.

Result: The resulting resin-bound peptide has a free α-carboxyl group, ready for subsequent

modification.

Applications in Research and Drug Development
The unique combination of protecting groups and the D-configuration of Fmoc-D-Asp-OAll
makes it a high-value building block for specialized applications.[1]
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Structural Features

Key Applications

Fmoc-D-Asp-OAll

D-Configuration
Orthogonal Protection
(Base-labile Fmoc + 

Pd(0)-labile OAll)

Enhanced Proteolytic
Stability of Peptides

Synthesis of Complex Peptides
(e.g., cyclic, branched)

Development of
Peptidomimetics

Click to download full resolution via product page

Caption: Logical flow from structural features to applications.

Proteolytically Resistant Peptides: The primary application is the synthesis of peptides with

enhanced stability against degradation by proteases, a critical requirement for peptide-based

therapeutics.[1]

Complex Peptide Architectures: The orthogonal nature of the allyl ester allows for selective

C-terminal deprotection while the peptide is still attached to the resin.[1][2][3] This strategy is

fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved

receptor binding affinity and stability.

Peptidomimetics and Drug Discovery: Fmoc-D-Asp-OAll is instrumental in creating

peptidomimetics and novel peptide structures for drug discovery.[1] Its use allows chemists

and pharmacologists to explore new molecular architectures for targeting specific biological

pathways.[1][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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